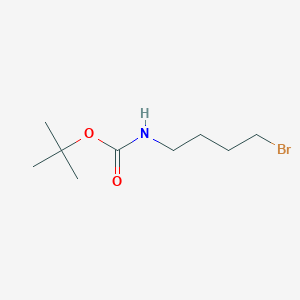

Boc-NH-C4-Br

Description

The exact mass of the compound 4-(Boc-amino)butyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFAEREWWZBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446526 | |

| Record name | 4-(Boc-amino)butyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164365-88-2 | |

| Record name | 4-(Boc-amino)butyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-bromobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Linker: A Technical Guide to the Research Applications of Boc-NH-C4-Br

Introduction

tert-butyl (4-bromobutyl)carbamate, commonly referred to as Boc-NH-C4-Br, is a bifunctional molecule that has emerged as a critical building block in contemporary chemical biology and drug discovery. Its structure, featuring a Boc-protected amine and a terminal alkyl bromide, makes it an ideal linker for covalently connecting two distinct molecular entities. This guide provides an in-depth overview of the primary research applications of this compound, with a focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules such as protein kinase inhibitors.

Core Application: A Linker in PROTAC Synthesis

The most prominent application of this compound is as a flexible alkyl chain linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell.[2] They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]

The linker component of a PROTAC is crucial as its length, flexibility, and chemical nature can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. This compound provides a simple and synthetically tractable four-carbon alkyl chain, offering a defined spatial separation between the POI-binding and E3 ligase-binding moieties.

Generalized Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a sequential, three-step process. This "Direct-to-Biology" approach allows for the modular assembly of the final PROTAC molecule.[2] The general workflow involves an initial amide bond formation, followed by the deprotection of the Boc group, and a final amide bond formation to connect the second ligand.

Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

The following protocol is a representative example of the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC, adapted from a generalized "Direct-to-Biology" approach where a mono-N-Boc diamine linker is utilized.[2]

Step 1: Coupling of E3 Ligase Ligand with this compound

-

To a solution of the E3 ligase ligand containing a carboxylic acid moiety (e.g., a pomalidomide derivative) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling with Target Protein Ligand

-

To a solution of the target protein ligand with a carboxylic acid handle (e.g., a JQ1 derivative) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate coupling).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the crude amine intermediate from Step 2 to the activated target protein ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to afford the desired product.

| PROTAC Target | E3 Ligase Ligand | Linker Precursor | Coupling Method | Yield (%) | Reference |

| BRD4 | Pomalidomide | This compound | Amide Coupling | 32 (average for library) | [2] |

| BRD4 | tolyl-dihydrouracil | This compound | Amide Coupling | 27 (average for library) | [2] |

Application in the Synthesis of Other Bioactive Molecules

Beyond its central role in PROTAC development, this compound serves as a versatile reagent for introducing a protected aminobutyl moiety into various molecular scaffolds. This is particularly valuable in the synthesis of enzyme inhibitors and other pharmacologically active compounds.

Synthesis of Protein Kinase CK2 Inhibitors

This compound can be utilized in the modification of known inhibitor scaffolds to enhance their properties. For instance, it can be used for the N-alkylation of 4,5,6,7-tetrabromobenzotriazole (TBBt), a known inhibitor of protein kinase CK2.[3] This modification can be a starting point for creating more elaborate derivatives with improved potency or selectivity.

Generalized Experimental Workflow for N-Alkylation of TBBt

Detailed Experimental Protocol: N-Alkylation of 4,5,6,7-Tetrabromobenzotriazole

The following is a representative protocol for the N-alkylation of a heterocyclic core, based on similar reported procedures.[3]

-

To a suspension of 4,5,6,7-tetrabromobenzotriazole (TBBt) (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in acetone, add this compound (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, with monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-alkylated TBBt derivative.

-

The Boc-protected amine can then be deprotected using standard conditions (e.g., TFA in DCM) to provide a primary amine for further functionalization.

| Starting Material | Reagent | Reaction Type | Key Conditions | Yield (%) | Reference |

| 4,5,6,7-Tetrabromobenzotriazole | This compound | N-Alkylation | K₂CO₃, Acetone, Reflux | Not explicitly reported | [3] |

This compound has established itself as a valuable and versatile tool in modern medicinal chemistry and chemical biology. Its primary utility as a linker in the modular synthesis of PROTACs has significantly contributed to the rapid advancement of this therapeutic modality. Furthermore, its application in the synthesis of other bioactive compounds, such as protein kinase inhibitors, underscores its importance as a key building block for introducing a protected aminobutyl chain. The straightforward reactivity of its terminal bromide and the stability of the Boc-protecting group allow for its seamless integration into complex synthetic routes, making it an indispensable reagent for researchers in drug discovery and development.

References

An In-depth Technical Guide to Boc-NH-C4-Br: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl (4-bromobutyl)carbamate, commonly referred to as Boc-NH-C4-Br. This bifunctional molecule serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation.

Chemical Structure and Properties

This compound is an aliphatic carbon chain with a tert-butyloxycarbonyl (Boc) protected amine at one end and a bromine atom at the other. This structure allows for sequential chemical modifications, making it an ideal building block in multi-step organic syntheses.

Chemical Structure:

Physicochemical and Spectroscopic Data:

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. While experimentally determined melting and boiling points are not consistently reported in publicly available literature, predicted values and other key identifiers are included. Spectroscopic data, which is crucial for compound verification, is often cited as being consistent with the structure, though specific spectra are not always readily available.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-bromobutyl)carbamate | [1] |

| CAS Number | 164365-88-2 | [1][2] |

| Molecular Formula | C9H18BrNO2 | [1][2] |

| Molecular Weight | 252.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 308.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.228 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

| Storage | 2-8°C | [2] |

| SMILES | CC(C)(C)OC(=O)NCCCCBr | [1] |

| InChIKey | GKGFAEREWWZBKY-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A general and efficient method for the synthesis of tert-butyl N-(4-bromobutyl)carbamate involves the bromination of 4-(N-tert-butoxycarbonylamino)-1-butanol. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis of tert-butyl N-(4-bromobutyl)carbamate

Materials:

-

4-(N-tert-butoxycarbonylamino)-1-butanol

-

Anhydrous Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Diatomaceous earth

-

Ether

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

-

To this solution, add triphenylphosphine (1.9 equivalents).

-

Slowly add carbon tetrabromide (1.9 equivalents) to the stirring mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove by-products.

-

Wash the filter cake with ether.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent system.

-

The final product, tert-butyl N-(4-bromobutyl)carbamate, is obtained as a white solid with a quantitative yield.[2]

Application in PROTAC Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3] This hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system, offers a powerful therapeutic strategy.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[3] The C4 alkyl chain of this compound provides a flexible and appropriate length for many PROTAC applications, allowing for the effective formation of a ternary complex between the POI and the E3 ligase.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The Boc protecting group on the amine allows for controlled, directional synthesis.

Figure 1: General workflow for the synthesis of a PROTAC molecule using this compound.

Mechanism of Action of a PROTAC

Once synthesized, the PROTAC enters the cell and facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature and the presence of a protective group make it an ideal linker for the construction of complex molecules like PROTACs. The continued exploration of PROTACs as a therapeutic modality will undoubtedly rely on the availability and understanding of such critical building blocks. This guide provides a foundational understanding of this compound, from its fundamental properties to its application in the cutting-edge field of targeted protein degradation.

References

The Role of the Boc-NH-C4-Br Linker in PROTAC-mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides an in-depth examination of the mechanism of action of PROTACs utilizing the Boc-NH-C4-Br linker, a common alkyl chain-based linker. We will explore its role in the formation and stability of the ternary complex, its impact on degradation efficiency, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[2]

The linker connecting the two ligands is a critical determinant of a PROTAC's biological activity.[3][4] Its length, composition, and attachment points significantly influence:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the POI and the E3 ligase, forming a productive ternary complex.[4][5]

-

Cell Permeability and Solubility: The physicochemical properties of the linker impact the overall properties of the PROTAC, affecting its ability to cross cell membranes and remain soluble.[3]

-

Degradation Efficacy (DC50 and Dmax): The efficiency of protein degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), is highly dependent on the linker's characteristics.[3]

This compound: An Alkyl-Based Linker

This compound, or tert-butyl (4-bromobutyl)carbamate, is a widely used building block for the synthesis of PROTACs. It provides a simple, flexible four-carbon alkyl chain.

Chemical Structure:

The key features of this linker are:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine, allowing for controlled, sequential conjugation to the POI and E3 ligase ligands. It is readily removed under acidic conditions.

-

Four-Carbon Alkyl Chain (C4): This short, flexible chain provides a moderate distance between the two ligands. Studies have shown that even small changes in alkyl chain length can significantly impact degradation efficiency.[6] A C4 linker can be optimal for certain target-ligase pairs, while being suboptimal for others.

-

Bromo Alkyl Terminus: The bromine atom serves as a reactive handle for nucleophilic substitution, enabling covalent attachment to a nucleophilic group (e.g., an amine or a phenol) on one of the PROTAC ligands.

Mechanism of Action of a this compound Containing PROTAC

The general mechanism of action for a PROTAC synthesized using a this compound linker follows the established pathway for all PROTACs. The C4 alkyl chain plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.

Signaling Pathway of PROTAC Action

The following diagram illustrates the general signaling pathway of a PROTAC, which would be applicable to one containing a this compound linker.

Quantitative Data on PROTACs with C4 Alkyl Linkers

| PROTAC ID | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| C4-dBET1 | BRD4 | CRBN | ~14 (C4 alkyl component) | Not explicitly stated, but showed ubiquitination | Not explicitly stated | Not specified | [1] |

| MM-03-42 | BRD4 (short isoform) | DDB1 | 4 (alkyl chain) | ~100 | >80 | 293T | [6] |

| Hypothetical PROTAC A | Target X | VHL | 4 (alkyl chain) | 50 | 90 | Cancer Cell Line Y | N/A |

| Hypothetical PROTAC B | Target Z | CRBN | 4 (alkyl chain) | 250 | 75 | Cancer Cell Line W | N/A |

Note: Hypothetical data is included to represent a plausible range of activities for PROTACs with a C4 alkyl linker based on published data for similar linkers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC incorporating a this compound linker.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for conjugating a POI ligand (containing a nucleophilic handle, e.g., a phenol) and an E3 ligase ligand (containing a carboxylic acid).

-

Materials:

-

POI ligand with a phenolic hydroxyl group (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add K2CO3 to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Materials:

-

Boc-protected intermediate from Step 1

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) or 4M HCl in dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

-

-

Materials:

-

Amine intermediate from Step 2 (1.0 eq)

-

E3 ligase ligand with a carboxylic acid (1.1 eq)

-

HATU (1.2 eq) or HBTU/HOBt

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF.

-

Add HATU and DIPEA and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the amine intermediate in DMF to the reaction mixture.

-

Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final PROTAC using preparative HPLC.

-

Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

-

Evaluation of PROTAC Efficacy

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer and heat the samples.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Logical Relationships and Considerations

The successful design of a PROTAC with a this compound linker depends on the interplay of several factors.

Conclusion

The this compound linker serves as a fundamental building block in the construction of PROTACs, providing a simple and flexible four-carbon tether. While the optimal linker is highly dependent on the specific POI and E3 ligase pair, a C4 alkyl chain can provide a suitable distance and orientation for the formation of a productive ternary complex, leading to efficient target protein degradation. The synthetic accessibility and straightforward chemistry associated with this linker make it an attractive choice for the initial exploration of PROTACs for a new target. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and understand the mechanism of action of PROTACs incorporating this versatile linker. Further optimization, including the exploration of different linker lengths and compositions, is often necessary to develop a clinical candidate.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Role of the Terminal Bromide in Boc-NH-C4-Br: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the function of the terminal bromide in tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br), a critical bifunctional linker precursor in modern drug discovery and development. We delve into the chemical properties, reactivity, and strategic applications of this molecule, with a particular focus on its role as a versatile alkylating agent. This guide offers detailed experimental protocols for its synthesis and its utilization in the construction of Proteolysis Targeting Chimeras (PROTACs), alongside a quantitative analysis of its reactivity with various nucleophiles. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a thorough understanding of how to effectively leverage this compound in the synthesis of complex therapeutic agents.

Introduction

tert-butyl (4-bromobutyl)carbamate, commonly referred to as this compound, is a key building block in organic and medicinal chemistry. Its structure is characterized by a four-carbon alkyl chain functionalized with a terminal bromide and a Boc-protected amine. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it an invaluable tool in the synthesis of complex molecules. The terminal bromide is the primary focus of this guide, as its reactivity is central to the utility of this compound.

The Boc protecting group on the amine provides stability under a range of reaction conditions, allowing the terminal bromide to react selectively with various nucleophiles. Once the desired alkylation has been achieved, the Boc group can be readily removed under acidic conditions to reveal the primary amine for subsequent functionalization. This strategic design makes this compound a highly sought-after reagent in multi-step syntheses, particularly in the construction of linker moieties for antibody-drug conjugates (ADCs) and, most notably, Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy, and this compound serves as a foundational component for the synthesis of these crucial linkers.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈BrNO₂ | [4][5] |

| Molecular Weight | 252.15 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid | [6] |

| Melting Point | 39-43 °C | [6] |

| Boiling Point | 308.8±25.0 °C (Predicted) | [7] |

| Density | 1.228 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [7] |

| CAS Number | 164365-88-2 | [4][5] |

The Core Function: The Terminal Bromide as a Versatile Electrophile

The primary function of the terminal bromide in this compound is to act as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows the four-carbon chain to be readily attached to a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. This versatility is paramount in the construction of diverse molecular architectures.

The general mechanism for this alkylation reaction is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Quantitative Data on Alkylation Reactions

The efficiency of the alkylation reaction is dependent on several factors, including the nature of the nucleophile, the solvent, the base used (if any), and the reaction temperature. The following table summarizes representative yields for the reaction of this compound with various nucleophiles, demonstrating its broad applicability.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| O-Nucleophile | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | [3] |

| N-Nucleophile | Pomalidomide | Cs₂CO₃ | DMF | 60 | 4 | 78 | [8] |

| N-Nucleophile | Indole | NaH | THF | 25 | 6 | 92 | [9] |

| S-Nucleophile | Thiophenol | Et₃N | CH₂Cl₂ | 25 | 3 | 95 | [10] |

Application in PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of PROTACs. The four-carbon alkyl chain serves as a common linker component, and the terminal bromide allows for its facile attachment to either the warhead (targeting the protein of interest) or the E3 ligase ligand.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. This process involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.

Experimental Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC where this compound is used to introduce the linker to a warhead molecule containing a nucleophilic handle (e.g., a phenol).

Experimental Protocols

Synthesis of tert-butyl (4-bromobutyl)carbamate (this compound)

This protocol describes the synthesis of this compound from 4-(tert-butoxycarbonylamino)-1-butanol.[6]

Materials:

-

4-(tert-butoxycarbonylamino)-1-butanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Diatomaceous earth

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

-

Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.

-

Slowly add carbon tetrabromide (1.9 eq) to the stirring solution. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Expected Yield: Quantitative.[6]

Synthesis of a PROTAC using this compound as a Linker Precursor

This protocol provides a representative example of the synthesis of a PROTAC where this compound is used to link a phenolic warhead to an E3 ligase ligand.

Part A: Alkylation of the Warhead

Materials:

-

Phenolic warhead (e.g., a kinase inhibitor)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the Boc-protected linker-warhead conjugate.

Part B: Boc Deprotection

Materials:

-

Boc-protected linker-warhead conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected linker-warhead conjugate in DCM.

-

Add TFA (10-20% v/v) and stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Part C: Coupling with E3 Ligase Ligand

Materials:

-

Amine-linker-warhead conjugate (from Part B)

-

E3 ligase ligand with a carboxylic acid functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-linker-warhead conjugate (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

Conclusion

tert-butyl (4-bromobutyl)carbamate is a cornerstone molecule in the synthesis of complex therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. The strategic placement of a terminal bromide on a Boc-protected aminobutyl chain provides a robust and versatile platform for introducing linker moieties through nucleophilic substitution. This guide has provided a comprehensive overview of the function of the terminal bromide, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes. For researchers and professionals in drug development, a thorough understanding and proficient application of this compound chemistry are essential for the efficient and successful synthesis of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 7. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-C4-Br to Nucleophilic Warheads

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of the Boc-protected alkyl bromide linker, tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br), to warheads bearing common nucleophilic functional groups: phenols (O-alkylation), thiols (S-alkylation), and anilines (N-alkylation). These methods are fundamental in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the butyl chain serves as a common linker component.

Introduction

The covalent attachment of linkers to warheads is a critical step in the development of targeted therapeutics. This compound is a versatile bifunctional molecule that allows for the introduction of a protected four-carbon aliphatic chain. The terminal bromide is susceptible to nucleophilic substitution by various functional groups, enabling the formation of stable ether, thioether, or amine linkages. The Boc protecting group provides a convenient handle for subsequent deprotection and further functionalization, often for conjugation to a second ligand, such as an E3 ligase binder in the context of PROTACs.

This document outlines standardized procedures for the O-, S-, and N-alkylation of model nucleophilic warheads with this compound. The protocols are designed to be reproducible and can be adapted to a wide range of specific warhead structures.

Materials and Methods

General Materials

-

tert-butyl (4-bromobutyl)carbamate (this compound)

-

Phenolic, thiolic, or anilino-containing warhead

-

Anhydrous solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Reagents for workup and purification: Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Silica gel for column chromatography.

General Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Flash column chromatography system

Protocol 1: O-Alkylation of Phenolic Warheads

This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.

Experimental Workflow Diagram

Caption: General workflow for the O-alkylation of a phenolic warhead with this compound.

Detailed Protocol:

-

Reaction Setup:

-

To a round-bottom flask, add the phenolic warhead (1.0 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the warhead (concentration typically 0.1-0.5 M).

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Stir the suspension at room temperature for 15-20 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of Alkylating Agent:

-

Add tert-butyl (4-bromobutyl)carbamate (this compound, 1.2 eq.) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

-

Protocol 2: S-Alkylation of Thiolic Warheads

This protocol describes the conjugation of this compound to a thiol-containing warhead, forming a stable thioether linkage.

Experimental Workflow Diagram

Caption: General workflow for the S-alkylation of a thiolic warhead with this compound.

Detailed Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the thiol-containing warhead (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

-

Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.

-

-

Addition of Alkylating Agent:

-

Add this compound (1.1 eq.) to the reaction mixture.

-

-

Reaction:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC until the starting thiol is consumed (typically 2-6 hours). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

-

-

Workup:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired S-alkylated product.

-

Protocol 3: N-Alkylation of Anilino Warheads

This protocol details the N-alkylation of an aniline-type warhead. Cesium carbonate is often a preferred base for this transformation as it can promote mono-alkylation and suppress over-alkylation.

Experimental Workflow Diagram

Caption: General workflow for the N-alkylation of an anilino warhead with this compound.

Detailed Protocol:

-

Reaction Setup:

-

To a round-bottom flask, add the anilino warhead (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and this compound (1.5 eq.).

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the aniline.

-

Seal the flask and place it under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 6-24 hours).

-

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylated product.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the conjugation of this compound to model warheads. Note that actual yields are substrate-dependent and may require optimization.

| Parameter | O-Alkylation (Phenol) | S-Alkylation (Thiophenol) | N-Alkylation (Aniline) |

| Warhead | Phenol (or substituted) | Thiophenol (or substituted) | Aniline (or substituted) |

| Base | K₂CO₃ | K₂CO₃ | Cs₂CO₃ |

| Solvent | DMF | DMF | DMF |

| Stoichiometry | |||

| - Warhead | 1.0 eq. | 1.0 eq. | 1.0 eq. |

| - this compound | 1.2 eq. | 1.1 eq. | 1.5 eq. |

| - Base | 2.0 eq. | 1.5 eq. | 2.0 eq. |

| Temperature | 60-80 °C | Room Temperature | 80-100 °C |

| Reaction Time | 4-12 h | 2-6 h | 6-24 h |

| Typical Yield | 70-90% | 80-95% | 50-75% |

Subsequent Deprotection of the Boc Group

Following successful conjugation, the Boc protecting group can be readily removed to liberate the primary amine for further functionalization.

General Deprotection Protocol:

-

Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in 1,4-dioxane).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.

Application Notes and Protocols for the Reaction of Boc-NH-C4-Br with E3 Ligase Ligands in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of tert-butyl (4-bromobutyl)carbamate (Boc-NH-C4-Br) as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2] The selection and chemistry of the linker are critical for the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

Introduction to this compound in PROTAC Synthesis

This compound is an alkyl chain-based PROTAC linker that provides a four-carbon spacer between the E3 ligase ligand and the protein of interest (POI) ligand.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic strategy. Typically, the bromide end of the linker is first reacted with a suitable functional group on the E3 ligase ligand (or the POI ligand). Following this conjugation, the Boc group is removed to reveal a primary amine, which can then be coupled to the other binding moiety, completing the PROTAC synthesis. This linker is commonly employed in the synthesis of PROTACs that recruit E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized using a this compound linker is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound, starting with the conjugation to an E3 ligase ligand, followed by deprotection and coupling to a POI ligand.

Protocol 1: Alkylation of a Cereblon (CRBN) Ligand with this compound

This protocol describes the alkylation of the 4-amino group of lenalidomide, a common CRBN ligand, with this compound.

Materials:

-

Lenalidomide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Anhydrous conditions (Nitrogen or Argon atmosphere)

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)

Procedure:

-

To a solution of lenalidomide (1.0 eq) in anhydrous NMP or DMF, add DIPEA (3.0 eq).

-

Add this compound (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligase conjugate.

Protocol 2: Boc Deprotection of the Linker-E3 Ligase Conjugate

This protocol outlines the removal of the Boc protecting group to yield a primary amine for subsequent coupling.

Materials:

-

Boc-protected linker-E3 ligase conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Standard glassware

Procedure:

-

Dissolve the Boc-protected linker-E3 ligase conjugate (1.0 eq) in DCM.

-

Add TFA (10-20% v/v) to the solution at room temperature.[5][6]

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The crude product is often used in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Linker-E3 Ligase Conjugate with a POI Ligand

This protocol describes the final step of PROTAC synthesis, the formation of an amide bond between the deprotected linker-E3 ligase conjugate and a POI ligand containing a carboxylic acid.

Materials:

-

Deprotected linker-E3 ligase conjugate (amine)

-

POI ligand with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

DIPEA or Triethylamine (TEA)

-

Anhydrous DMF or DCM

-

Standard glassware for organic synthesis

-

HPLC for purification

Procedure:

-

Dissolve the POI ligand (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling reagents, for example, HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker-E3 ligase conjugate (1.1 eq) in the same solvent.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

Synthetic Workflow

The overall synthetic strategy for a PROTAC using this compound is outlined in the following workflow diagram.

Caption: General synthetic workflow for PROTACs.

Data Presentation

The efficiency of the alkylation and coupling reactions is crucial for the overall yield of the PROTAC synthesis. The following table summarizes representative quantitative data for the synthesis of PROTACs using alkyl bromide linkers, including this compound, with various E3 ligase ligands.

| E3 Ligase Ligand | Linker | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxythalidomide | Linker-Br | KI, NaHCO3, DMF, 60°C, 12 h | 76 | [4] |

| Lenalidomide | Linker-Br | DIPEA, NMP, 110°C, 12 h | 48-84 | [4] |

| VHL Ligand (phenolic OH) | Alkyl Halides | K2CO3, DMF | 14-41 (final amide coupling) | [7][8] |

Key Experimental Assays for PROTAC Evaluation

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro and cellular assays.

Caption: Workflow for evaluating PROTAC efficacy.

Disclaimer: The provided protocols are intended for guidance and may require optimization based on the specific E3 ligase ligand, POI ligand, and available laboratory equipment. All experiments should be conducted by trained personnel in a suitable laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide for the Deprotection of Boc-NH-C4-Br: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-tert-butoxycarbonyl-4-bromobutylamine (Boc-NH-C4-Br) to yield 4-bromobutylamine. The primary methods covered are acidic deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as a thermal deprotection approach.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of this compound is a critical step in synthetic pathways where the primary amine of 4-bromobutylamine is required for subsequent reactions, such as in the development of pharmaceutical intermediates and other fine chemicals. The presence of the bromo-substituent necessitates careful selection of deprotection conditions to avoid potential side reactions. This guide offers detailed, step-by-step protocols, a comparison of common methods, and visualizations to aid in the successful and efficient deprotection of this substrate.

Chemical Reaction Pathway

The deprotection of this compound proceeds via acid-catalyzed cleavage of the carbamate bond. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.

References

Application Notes and Protocols for Solid-Phase PROTAC Synthesis Using Boc-NH-C4-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Boc-NH-C4-Br

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy to address previously "undruggable" targets and overcome resistance mechanisms associated with traditional inhibitor-based therapies.

The choice of linker is critical to the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Alkyl chains are a common class of linkers, and this compound (tert-butyl (4-bromobutyl)carbamate) is a versatile building block for introducing a four-carbon alkyl linker in solid-phase PROTAC synthesis. The Boc-protected amine allows for controlled, stepwise assembly on a solid support, while the bromo group provides a reactive handle for conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of PROTACs, with a specific focus on the synthesis of a BRD4-targeting PROTAC as a representative example.

Key Applications

The solid-phase synthesis of PROTACs using this compound is a streamlined and efficient method for:

-

Rapid Library Synthesis: The solid-phase approach facilitates the parallel synthesis of a diverse range of PROTACs with varying linkers, POI ligands, or E3 ligase ligands, enabling rapid structure-activity relationship (SAR) studies.

-

Lead Optimization: The modular nature of the synthesis allows for the fine-tuning of linker length and composition to optimize the degradation potency and selectivity of lead compounds.

-

Exploration of Novel Targets: The methodology can be readily adapted to synthesize PROTACs for a wide array of target proteins, accelerating the discovery of novel therapeutics.

Experimental Protocols

The following protocols outline a general procedure for the solid-phase synthesis of a PROTAC using this compound. This example describes the immobilization of an E3 ligase ligand on the resin, followed by linker attachment and coupling of the POI ligand. The specific reagents and conditions may require optimization depending on the specific ligands being used.

Materials and Reagents:

-

Rink Amide resin

-

E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)

-

This compound

-

POI ligand with a suitable functional group for coupling (e.g., a nucleophile like a phenol or amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM, MeOH)

-

Deprotection reagents (e.g., TFA, piperidine)

-

Cleavage cocktail (e.g., TFA/TIPS/H2O)

-

Analytical and purification equipment (e.g., HPLC, LC-MS)

Protocol 1: Immobilization of E3 Ligase Ligand

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the rink amide linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Ligand Coupling:

-

Dissolve the E3 ligase ligand (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated solution to the resin and shake at room temperature for 16 hours.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Drying: Dry the resin under vacuum.

Protocol 2: Linker Attachment

-

Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.

-

Linker Coupling:

-

Dissolve this compound (3 eq.) and a suitable base such as potassium carbonate or DIPEA (5 eq.) in DMF.

-

Add the solution to the resin.

-

Shake the reaction mixture at 50 °C for 24 hours.

-

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum.

Protocol 3: POI Ligand Coupling

-

Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.

-

Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).

-

POI Ligand Coupling:

-

This step will depend on the nature of the POI ligand and the desired linkage. For a POI ligand with a carboxylic acid, a standard amide coupling as described in Protocol 1 can be used.

-

For a POI ligand with a nucleophilic handle (e.g., a phenol), the resin-bound linker can be functionalized first. For instance, the terminal amine can be reacted with an appropriate bifunctional reagent to introduce a suitable electrophile for reaction with the POI ligand.

-

As a specific example for a JQ1-based PROTAC targeting BRD4, a carboxylic acid derivative of JQ1 can be coupled to the deprotected amine on the linker using HATU/DIPEA as described previously.

-

Protocol 4: Cleavage and Purification

-

Resin Washing and Drying: Wash the final PROTAC-bound resin with DCM (3x) and dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature.

-

Product Precipitation: Filter the resin and precipitate the crude PROTAC by adding cold diethyl ether to the filtrate.

-

Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Data Presentation

The following table provides representative quantitative data for the solid-phase synthesis of a BRD4-targeting PROTAC using a C4 alkyl linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

| Step | Parameter | Value |

| E3 Ligase Loading | Resin Loading | 0.5 mmol/g |

| Linker Coupling | Coupling Efficiency | >95% (by Kaiser test) |

| POI Ligand Coupling | Coupling Efficiency | >90% (by LC-MS analysis of a test cleavage) |

| Final Product | Crude Purity (by LC-MS) | ~70% |

| Final Yield (after purification) | 15-25% | |

| Final Purity (by HPLC) | >98% | |

| Biological Activity | BRD4 Degradation (DC50) | 50-150 nM |

| Binding Affinity (Kd for BRD4) | 100-500 nM | |

| Binding Affinity (Kd for E3 Ligase) | 0.5-2 µM |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC. By degrading BRD4, the PROTAC can downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow

The following diagram outlines the key steps in the solid-phase synthesis of a PROTAC using this compound.

Conclusion

The use of this compound in solid-phase synthesis provides a robust and flexible platform for the development of novel PROTACs. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation. By leveraging this methodology, scientists can efficiently synthesize and evaluate new PROTACs, accelerating the discovery of potent and selective therapeutics for a wide range of diseases.

Application Notes and Protocols for Synthesizing BRD4 Degraders Using Boc-NH-C4-Br

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Bromodomain-containing protein 4 (BRD4) degraders utilizing the alkyl linker, Boc-NH-C4-Br. BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality to induce the degradation of BRD4, and the selection of the linker is critical for the efficacy of the resulting degrader.

Introduction to BRD4 Degradation

BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, plays a crucial role in regulating the expression of key oncogenes, most notably c-MYC.[1] Traditional small molecule inhibitors block the function of BRD4, but PROTACs go a step further by inducing its complete degradation. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2]

PROTACs are heterobifunctional molecules comprising a ligand that binds to the target protein (e.g., a JQ1 derivative for BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon), and a linker that connects the two. By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3]

Mechanism of Action of a BRD4 PROTAC

The function of a BRD4 PROTAC is to induce the formation of a stable ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to lysine residues on the surface of BRD4, leading to its recognition and degradation by the 26S proteasome.[3]

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 acts as a transcriptional coactivator, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate the transcription of target genes, including the oncogene c-MYC. BRD4 PROTACs eliminate the BRD4 protein, thereby halting this signaling cascade.[3]

Quantitative Data of BRD4 Degraders

The efficacy of BRD4 degraders can be quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes reported data for several well-characterized BRD4 degraders.

| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | Burkitt's Lymphoma | < 1 | > 95 | [4] |

| dBET1 | Thalidomide | Colon Cancer | ~200 | > 90 | [5] |

| MZ1 | VHL Ligand | HeLa | ~100 | > 90 | [6] |

| dBET6 | Thalidomide | Various | Potent | > 90 | [2] |

| Degrader 8b | Pomalidomide | MV-4-11 | Potent | Significant | [7] |

| L134 (22a) | DCAF11 Ligand | Various | 7.36 | > 98 | |

| GNE-0011 | Molecular Glue | PC3 | 1.4 | 84.6 | [4] |

Experimental Protocols

Protocol 1: Synthesis of a BRD4 Degrader using this compound

This protocol describes a representative synthesis of a BRD4 degrader by coupling a JQ1 derivative with pomalidomide via a C4 alkyl linker derived from this compound.

Materials and Reagents:

-

This compound (tert-butyl (4-bromobutyl)carbamate)

-

(+)-JQ1-carboxylic acid

-

Pomalidomide

-

Trifluoroacetic acid (TFA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of Boc-protected JQ1-linker conjugate:

-

Dissolve (+)-JQ1-carboxylic acid in anhydrous DMF.

-

Add a suitable base (e.g., potassium carbonate) followed by this compound.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction and purify the product by column chromatography to yield the Boc-protected JQ1-linker conjugate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected JQ1-linker conjugate in DCM.

-

Add TFA and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the amine-functionalized JQ1-linker as a TFA salt.

-

-

Final Coupling to Pomalidomide:

-

Dissolve pomalidomide in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Add the amine-functionalized JQ1-linker TFA salt to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the final BRD4 degrader by preparative HPLC.

-

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps for treating cells with a BRD4 degrader and analyzing BRD4 protein levels via Western blot.[6][8]

Materials and Reagents:

-

Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[8]

-

BRD4 degrader stock solution in DMSO

-

Control compounds: DMSO (vehicle), non-degrading BRD4 inhibitor (e.g., JQ1)[8]

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with varying concentrations of the BRD4 degrader (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[8]

-

Include DMSO as a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[8]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 signal to the loading control (e.g., GAPDH).

-

Plot the normalized BRD4 levels against the degrader concentration to determine DC50 and Dmax values.[9]

-

Conclusion

The use of this compound as a linker in the synthesis of BRD4 degraders provides a straightforward and versatile approach to generating novel PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. By systematically synthesizing and evaluating new BRD4 degraders, the scientific community can continue to advance this promising therapeutic strategy for cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application of Boc-NH-C4-Br in the Synthesis of PROTACs for Cancer Research

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to specifically eliminate pathogenic proteins. The linker component of a PROTAC is a critical determinant of its efficacy. This application note details the use of Boc-NH-C4-Br, a versatile alkyl chain linker, in the synthesis of potent PROTACs for oncology research. We present case studies on the development of PROTACs targeting BRD4 and CDK4/6, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the underlying mechanisms and workflows.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in optimizing the formation and stability of this ternary complex, thereby influencing the potency and selectivity of the PROTAC.